molecular formula C24H37N5O5 B11927406 HyNic-PEG2-TCO

HyNic-PEG2-TCO

Cat. No.: B11927406
M. Wt: 475.6 g/mol
InChI Key: FQSCUAUGUCLBSR-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyNic-PEG2-TCO involves several steps. The hydrazinonicotinamide group is first synthesized and then linked to a polyethylene glycol chain. The final step involves the attachment of the trans-cyclooctene group. The reaction conditions typically involve mild temperatures and the use of organic solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Mechanism of Action

The mechanism of action of HyNic-PEG2-TCO involves its ability to form covalent bonds with specific biomolecules. The hydrazinonicotinamide group reacts with aldehyde or ketone groups to form stable hydrazone linkages. The trans-cyclooctene group undergoes bioorthogonal reactions with tetrazines, enabling rapid and specific labeling or modification of target molecules . These reactions are highly specific and do not interfere with other biological processes, making this compound an ideal tool for bioconjugation .

Properties

Molecular Formula

C24H37N5O5

Molecular Weight

475.6 g/mol

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C24H37N5O5/c1-19(2)28-29-22-11-10-20(18-27-22)23(30)25-12-14-32-16-17-33-15-13-26-24(31)34-21-8-6-4-3-5-7-9-21/h3-4,10-11,18,21H,5-9,12-17H2,1-2H3,(H,25,30)(H,26,31)(H,27,29)/b4-3+

InChI Key

FQSCUAUGUCLBSR-ONEGZZNKSA-N

Isomeric SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCC/C=C/CC2)C

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2)C

Origin of Product

United States

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